molecular formula C10H8ClF2IO B14042557 1-Chloro-1-(2-(difluoromethyl)-6-iodophenyl)propan-2-one

1-Chloro-1-(2-(difluoromethyl)-6-iodophenyl)propan-2-one

Katalognummer: B14042557
Molekulargewicht: 344.52 g/mol
InChI-Schlüssel: PGYMJNUKEXTJFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-1-(2-(difluoromethyl)-6-iodophenyl)propan-2-one is an organic compound characterized by the presence of chlorine, iodine, and difluoromethyl groups attached to a phenyl ring

Vorbereitungsmethoden

The synthesis of 1-Chloro-1-(2-(difluoromethyl)-6-iodophenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Halogenation: Introduction of iodine and chlorine atoms to the phenyl ring.

    Difluoromethylation: Addition of the difluoromethyl group to the phenyl ring.

    Ketone Formation: Introduction of the propan-2-one moiety.

The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may employ optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-Chloro-1-(2-(difluoromethyl)-6-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols.

    Coupling Reactions: The phenyl ring can participate in coupling reactions to form more complex structures.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Chloro-1-(2-(difluoromethyl)-6-iodophenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Chloro-1-(2-(difluoromethyl)-6-iodophenyl)propan-2-one involves its interaction with specific molecular targets. The presence of halogen atoms and the difluoromethyl group can influence its reactivity and binding affinity to various enzymes and receptors. The pathways involved in its mechanism of action are subject to ongoing research and may vary depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

1-Chloro-1-(2-(difluoromethyl)-6-iodophenyl)propan-2-one can be compared with other similar compounds, such as:

  • 1-Chloro-1-(2-(difluoromethyl)phenyl)propan-2-one
  • 1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one
  • 1-Chloro-1-(2-(difluoromethyl)-6-mercaptophenyl)propan-2-one

These compounds share structural similarities but differ in the specific substituents attached to the phenyl ring

Eigenschaften

Molekularformel

C10H8ClF2IO

Molekulargewicht

344.52 g/mol

IUPAC-Name

1-chloro-1-[2-(difluoromethyl)-6-iodophenyl]propan-2-one

InChI

InChI=1S/C10H8ClF2IO/c1-5(15)9(11)8-6(10(12)13)3-2-4-7(8)14/h2-4,9-10H,1H3

InChI-Schlüssel

PGYMJNUKEXTJFW-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=C(C=CC=C1I)C(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.